molecular formula C10H7F2NO2 B6231304 6-(difluoromethyl)-1H-indole-2-carboxylic acid CAS No. 2408969-11-7

6-(difluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B6231304
CAS No.: 2408969-11-7
M. Wt: 211.16 g/mol
InChI Key: YPBGTZPGBDYEJF-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For example, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp3)–CF2H bonds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based methods to transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes has been reported . These methods are advantageous for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

6-(Difluoromethyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its stability and biological activity make it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties contribute to the advancement of various industrial applications.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(difluoromethyl)-1H-indole-2-carboxylic acid include other indole derivatives with different substituents, such as:

  • 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
  • 6-(Methyl)-1H-indole-2-carboxylic acid
  • 6-(Chloromethyl)-1H-indole-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various scientific research applications .

Properties

CAS No.

2408969-11-7

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

6-(difluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H7F2NO2/c11-9(12)6-2-1-5-3-8(10(14)15)13-7(5)4-6/h1-4,9,13H,(H,14,15)

InChI Key

YPBGTZPGBDYEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)NC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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